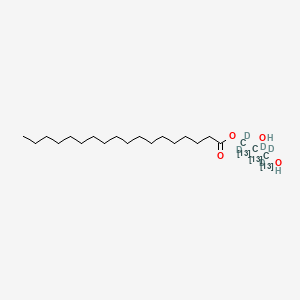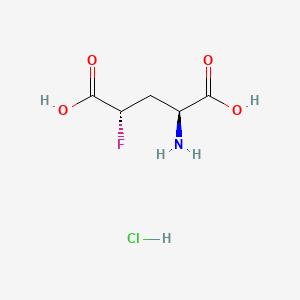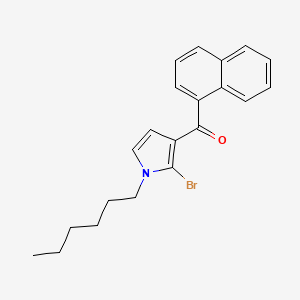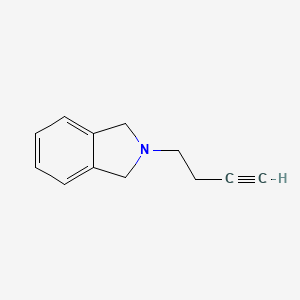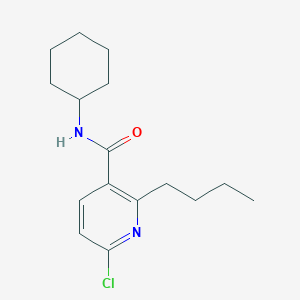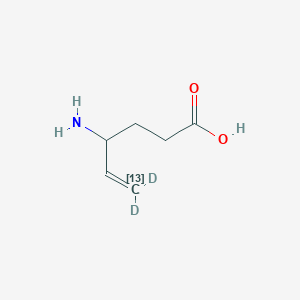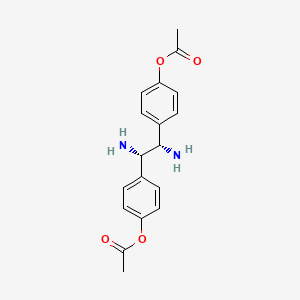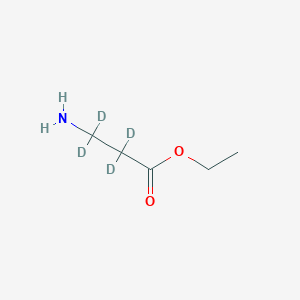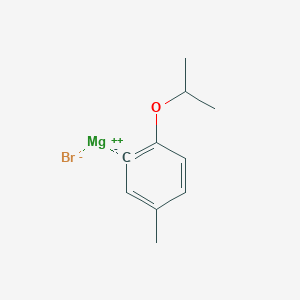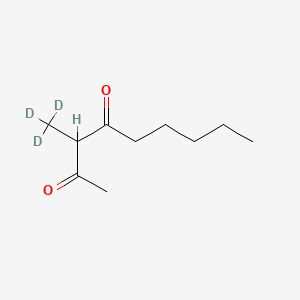
3-(Trideuteriomethyl)nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trideuteriomethyl)nonane-2,4-dione is a deuterium-labeled analogue of 3-methyl-2,4-nonanedione. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methyl group. It is a diketone with a molecular formula of C10H17D3O2 and a molecular weight of approximately 173.27 g/mol. The compound is known for its unique isotopic labeling, which makes it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)nonane-2,4-dione typically involves the deuteration of 3-methyl-2,4-nonanedione. This can be achieved through a series of chemical reactions that introduce deuterium atoms into the methyl group. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trideuteriomethyl)nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(Trideuteriomethyl)nonane-2,4-dione is utilized in various scientific research fields, including:
Chemistry: The compound is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of deuterium-labeled standards for analytical chemistry and quality control.
Wirkmechanismus
The mechanism of action of 3-(Trideuteriomethyl)nonane-2,4-dione involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions within the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,4-nonanedione: The non-deuterated analogue of 3-(Trideuteriomethyl)nonane-2,4-dione.
2,4-Nonanedione: A similar diketone with a different substitution pattern.
3-Methyl-2,4-pentanedione: A shorter-chain analogue with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced detection sensitivity and the ability to study reaction mechanisms and metabolic pathways with greater precision.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
173.27 g/mol |
IUPAC-Name |
3-(trideuteriomethyl)nonane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |
InChI-Schlüssel |
BGVBGAIWXAXBLP-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)C)C(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


